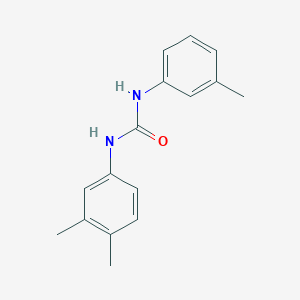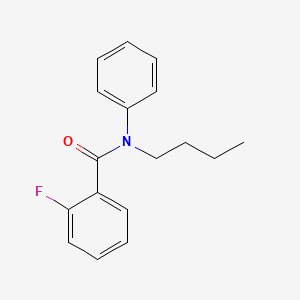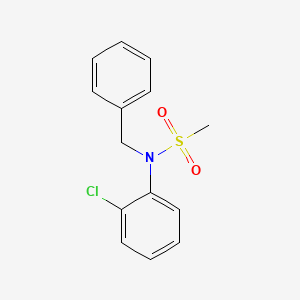
1-(3,4-Dimethylphenyl)-3-(3-methylphenyl)urea
描述
N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea: is an organic compound belonging to the class of ureas Ureas are characterized by the presence of a carbonyl group attached to two amine groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea typically involves the reaction of 3,4-dimethylaniline and 3-methylaniline with phosgene or a phosgene substitute under controlled conditions. The reaction can be represented as follows:
3,4-dimethylaniline+3-methylaniline+phosgene→N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea
Industrial Production Methods
In an industrial setting, the synthesis might involve the use of safer phosgene substitutes such as triphosgene or diphosgene. The reaction is typically carried out in a solvent like dichloromethane or toluene, and the temperature is maintained at a level that ensures the reaction proceeds efficiently without decomposing the reactants or products.
化学反应分析
Types of Reactions
N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea can undergo various chemical reactions, including:
Oxidation: This reaction can lead to the formation of corresponding nitro or nitroso derivatives.
Reduction: Reduction reactions can convert the compound into amines or other reduced forms.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Electrophilic substitution reactions often use reagents like halogens (Cl2, Br2) or nitrating agents (HNO3).
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield nitro derivatives, while reduction could produce amines.
科学研究应用
Chemistry: It can be used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound might be studied for its potential biological activity, including antimicrobial or anticancer properties.
Medicine: Research could explore its use as a pharmaceutical agent or a precursor to active pharmaceutical ingredients.
Industry: It may find applications in the production of polymers, dyes, or other industrial chemicals.
作用机制
The mechanism by which N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea exerts its effects would depend on its specific application. For instance, if it has biological activity, it might interact with specific enzymes or receptors, influencing cellular pathways. The exact molecular targets and pathways would require detailed biochemical studies.
相似化合物的比较
Similar Compounds
N,N’-diphenylurea: A simpler analog without methyl substituents.
N-(3-methylphenyl)-N’-(4-methylphenyl)urea: A similar compound with different methyl group positions.
N-(4-methylphenyl)-N’-(4-methylphenyl)urea: Another analog with methyl groups in the para position.
Uniqueness
N-(3,4-dimethylphenyl)-N’-(3-methylphenyl)urea is unique due to the specific positioning of the methyl groups on the aromatic rings
属性
IUPAC Name |
1-(3,4-dimethylphenyl)-3-(3-methylphenyl)urea | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N2O/c1-11-5-4-6-14(9-11)17-16(19)18-15-8-7-12(2)13(3)10-15/h4-10H,1-3H3,(H2,17,18,19) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MKFJTTUBRUMRAL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)NC(=O)NC2=CC(=C(C=C2)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![N-[2-(tert-butylcarbamoyl)phenyl]-2,4-dimethoxybenzamide](/img/structure/B4237171.png)
![N-{2-[1-(PROP-2-YN-1-YL)-1H-1,3-BENZODIAZOL-2-YL]ETHYL}ACETAMIDE](/img/structure/B4237173.png)

![7-(3-hydroxypropyl)-1,3-dimethyl-8-[(4-methylpiperazin-1-yl)methyl]-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B4237185.png)
![4-(3,4-dihydro-2(1H)-isoquinolinylmethyl)-N-[3-(1H-imidazol-1-yl)propyl]benzamide](/img/structure/B4237189.png)
![2-[4-(ethylaminomethyl)-2-methoxyphenoxy]-N-(4-methoxyphenyl)acetamide;hydrochloride](/img/structure/B4237191.png)

![N-{[3-(4-CHLOROPHENYL)-1,2,4-OXADIAZOL-5-YL]METHYL}-4-FLUOROBENZENE-1-SULFONAMIDE](/img/structure/B4237205.png)
![2-fluoro-N-{[3-(4-methoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-(propan-2-yl)benzamide](/img/structure/B4237226.png)
![N-{1-[1-(1-phenylethyl)-1H-1,3-benzodiazol-2-yl]ethyl}formamide](/img/structure/B4237227.png)
![N-(2-methoxyphenyl)-2-[(4-methoxyphenyl)sulfonylamino]propanamide](/img/structure/B4237231.png)
![N-[4-(acetylamino)phenyl]-2-[(3-methylbenzoyl)amino]benzamide](/img/structure/B4237233.png)
![1-{[4-(Azepane-1-sulfonyl)piperazin-1-yl]sulfonyl}azepane](/img/structure/B4237242.png)
![Benzamide, N-[[(2-chlorophenyl)amino]carbonyl]-](/img/structure/B4237250.png)
